1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a urea moiety linked to a bifuran and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with o-tolyl isocyanate in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts to enhance the efficiency and yield of the reaction. The use of palladium or nickel-catalyzed coupling reactions, such as Suzuki or Kumada reactions, can be employed to synthesize the bifuran and tolyl intermediates, which are then reacted to form the final product .
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1-(o-tolyl)urea: Similar structure but with an ethyl group instead of a bifuran moiety.
o-Tolyl benzonitrile: Contains the o-tolyl group but lacks the urea and bifuran components.
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is unique due to the presence of both bifuran and tolyl groups linked through a urea moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-16(22-13)15-7-4-10-21-15/h2-10H,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLONJGVUTCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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